molecular formula C5H3BrClNOS B1411820 5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride CAS No. 1418305-64-2

5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride

Cat. No.: B1411820
CAS No.: 1418305-64-2
M. Wt: 240.51 g/mol
InChI Key: JCVHGPUHIGLLBY-VMPITWQZSA-N
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Description

5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride is a chemical compound with the molecular formula C5H3BrClNOS and a molecular weight of 240.51 g/mol.

Scientific Research Applications

5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride typically involves the bromination of N-hydroxythiophene-2-carbonimidoyl chloride. The reaction conditions often include the use of bromine as a brominating agent in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods

it is likely that similar synthetic routes and reaction conditions are scaled up for industrial applications, with considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-hydroxythiophene-2-carboxamide: Similar in structure but differs in functional groups.

    5-Bromo-2-thiophenecarboxylic acid: Another related compound with different functional groups.

Uniqueness

5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride is unique due to its specific functional groups and the combination of bromine, hydroxyl, and carbonimidoyl chloride moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(2E)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHGPUHIGLLBY-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C(=N\O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride
Reactant of Route 2
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride

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